molecular formula C12H10N2O7 B8641796 dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate

dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate

Cat. No.: B8641796
M. Wt: 294.22 g/mol
InChI Key: KCFWYXKAPVHBLQ-UHFFFAOYSA-N
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Description

dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate is a complex organic compound belonging to the indolone family Indolones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-indolone followed by esterification. The nitration process introduces the nitro group at the 6-position of the indolone ring, while the esterification process adds the methoxycarbonyl groups at the 3,3-positions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of a catalyst for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Di(methoxycarbonyl)-6-amino-2-indolone, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10N2O7

Molecular Weight

294.22 g/mol

IUPAC Name

dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate

InChI

InChI=1S/C12H10N2O7/c1-20-10(16)12(11(17)21-2)7-4-3-6(14(18)19)5-8(7)13-9(12)15/h3-5H,1-2H3,(H,13,15)

InChI Key

KCFWYXKAPVHBLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (8.64 mL, 62 mmol) was added to a solution of dimethyl (2-carboxy-4-nitrophenyl)malonate (18.43 g, 62 mmol) and diphenylphosphoryl azide (DPPA, 13.4 mL, 62 mmol) and the mixture stirred at reflux for 15 h. The orange-brown solution was cooled, concentrated to a small volume, and the solid filtered off, washing with 2N HCl then water. The solid was triturated with hot MeOH (ca. 80 mL) to give title compound as a pale yellow powder (15.4 g, 84%), mp 234-239° C. (dec.). 1H NMR ((CD3)2SO) δ11.43 (br s, 1H, NH), 7.97 (dd, J=8.3, 2.1 Hz, 1H, H-5), 7.66 (d, J=8.3 Hz, 1H, H-4), 7.62 (d, J=2.1 Hz, 1H, H-7), 3.76 (s, 6H, CO2Me); 13C NMR δ167.4, 163.9 (CO2Me, CONH), 148.4, 143.7, 130.4 (C-6,8,9), 126.7, 117.7, 104.6 (C-4,5,7), 65.7 (C-3), 54.0 (OMe); IR (KBr) 1767 (CONH), 1736 (CO2Me), 1524 (NO2), 1348 (NO2), 1246 cm-1; MS (DEI) 294 (85%, M+), 250 (100%, M--CO2); HRMS calcd. for C12H10N2O7 294.04880, found 294.04851. Anal. Calculated for C12H10N2O: C, 49.0; H, 3.4; N, 9.5. Found: C, 49.1; H, 3.4; N, 9.6%.
Quantity
8.64 mL
Type
reactant
Reaction Step One
Quantity
18.43 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Yield
84%

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